molecular formula C6H7N3O3 B1663446 NSC232003

NSC232003

Cat. No.: B1663446
M. Wt: 169.14 g/mol
InChI Key: UDHCVAJUUVCYHW-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC232003 is a highly potent and cell-permeable inhibitor of ubiquitin-like containing PHD and RING finger domains 1 (UHRF1). It is known for its ability to inhibit DNA methylation and disrupt the interaction between DNA methyltransferase 1 (DNMT1) and UHRF1. This compound is a uracil derivative and has shown significant potential in scientific research, particularly in the fields of epigenetics and cancer therapy .

Preparation Methods

The preparation of NSC232003 involves synthetic routes that typically include the use of uracil as a starting material. The compound can be synthesized through a series of chemical reactions, including nitration, reduction, and cyclization. The specific reaction conditions and reagents used in these steps can vary, but common reagents include nitric acid, hydrogen gas, and various catalysts .

For industrial production, this compound can be synthesized in larger quantities using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

NSC232003 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: this compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC232003 has a wide range of scientific research applications, including:

Mechanism of Action

NSC232003 exerts its effects by inhibiting UHRF1, a key regulator of DNA methylation. The compound binds to the 5-methyl cytosine binding pocket of the SRA domain of UHRF1, preventing the interaction between UHRF1 and DNMT1. This disruption leads to a decrease in DNA methylation and reactivation of tumor suppressor genes, ultimately inhibiting cancer cell growth and promoting apoptosis .

Comparison with Similar Compounds

NSC232003 is unique in its ability to inhibit UHRF1 and disrupt the UHRF1/DNMT1 interaction. Similar compounds include other UHRF1 inhibitors and DNA methylation inhibitors, such as:

    Decitabine: A nucleoside analog that inhibits DNA methylation.

    Azacitidine: Another nucleoside analog with similar effects on DNA methylation.

    RG108: A small molecule inhibitor of DNA methyltransferases.

Compared to these compounds, this compound offers a more targeted approach by specifically inhibiting UHRF1 and its interaction with DNMT1, making it a valuable tool for studying epigenetic regulation and developing new cancer therapies .

Biological Activity

NSC232003 is a small molecule inhibitor that targets UHRF1 (Ubiquitin-like with PHD and RING Finger Domains 1), an E3 ubiquitin ligase involved in various cellular processes, including DNA repair and epigenetic regulation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and HIV reactivation from latency.

UHRF1 Inhibition
UHRF1 plays a critical role in DNA damage repair through the non-homologous end joining (NHEJ) pathway by ubiquitinating key factors such as XLF (XRCC4-like factor). This compound inhibits UHRF1's activity, leading to decreased recruitment of XLF to DNA damage sites, which in turn results in increased apoptosis in cancer cells exposed to DNA-damaging agents like ionizing radiation (IR) and etoposide (VP16) .

Case Studies and Experimental Results

  • Cell Viability and Apoptosis
    In studies utilizing flow cytometry, this compound was shown to significantly enhance apoptosis in cancer cell lines subjected to DNA damage. The compound reduced the number of surviving cells post-treatment, indicating its potential as a sensitizer for cancer therapies that induce DNA damage .
  • HIV Reactivation
    At a concentration of 30 µM, this compound has been reported to provoke statistically significant reactivation of latent HIV-1. This suggests that UHRF1 inhibition may also play a role in viral latency mechanisms, providing a dual therapeutic angle for both cancer and HIV treatment .
  • Tumor Growth Inhibition
    In vivo experiments demonstrated that UHRF1 depletion via this compound led to substantial tumor growth suppression in murine models. Tumors derived from UHRF1-deficient cells exhibited markedly slower growth rates compared to controls, highlighting the importance of UHRF1 in tumor progression .

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
Apoptosis InductionEnhances apoptosis in cancer cells under DNA damage
HIV-1 ReactivationReactivates latent HIV-1 at 30 µM concentration
Tumor Growth SuppressionInhibits tumor growth in murine models
XLF Recruitment ImpairmentDecreases XLF recruitment at DNA damage sites

Properties

IUPAC Name

5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,12H,1H3,(H2,7,8,10,11)/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHCVAJUUVCYHW-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NSC232003
Reactant of Route 2
NSC232003
Reactant of Route 3
NSC232003
Reactant of Route 4
NSC232003
Reactant of Route 5
NSC232003
Reactant of Route 6
NSC232003

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.